2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
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Description
2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4OS and its molecular weight is 412.94. The purity is usually 95%.
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Biological Activity
The compound 2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a novel chemical entity with potential therapeutic applications. Its structure incorporates a pyrimidine moiety linked to a chlorobenzyl group and a dimethylphenyl acetamide, suggesting diverse biological activities. This article reviews the biological activity of this compound based on existing research, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula: C20H18ClN4OS
- Molecular Weight: 416.9 g/mol
- CAS Number: 1251693-52-3
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of the pyrimidine ring is often associated with inhibition of tumor cell proliferation. In vitro studies have shown that derivatives of pyrimidine can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole and pyrimidine derivatives have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. A study indicated that similar compounds showed efficacy comparable to standard antibiotics like norfloxacin . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticonvulsant Effects
Some derivatives have demonstrated anticonvulsant activity in animal models. For example, compounds containing thiazole and pyrimidine rings have been tested for their ability to protect against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. These studies suggest that structural modifications can enhance the anticonvulsant efficacy through interactions with GABA receptors or sodium channels .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its molecular structure:
Substituent | Effect on Activity |
---|---|
Chlorobenzyl group | Enhances binding affinity to target proteins |
Dimethyl substitution | Increases lipophilicity, potentially improving bioavailability |
Sulfanyl linkage | May contribute to increased antimicrobial activity |
Case Studies and Research Findings
- Antitumor Study : A series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on A431 human epidermoid carcinoma cells. The results indicated that compounds with similar structures to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Antibacterial Testing : In a study assessing the antibacterial properties of thiazole-linked compounds, several derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The SAR analysis revealed that electron-withdrawing groups substantially enhanced antibacterial efficacy.
- Anticonvulsant Evaluation : A compound structurally related to the target molecule was tested in rodent models for anticonvulsant activity. It demonstrated significant protection against seizures at doses lower than those required for traditional anticonvulsants .
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c1-14-6-5-7-15(2)21(14)26-19(27)12-28-20-10-18(24-13-25-20)23-11-16-8-3-4-9-17(16)22/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLZXDSIBAKIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.